(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15813635
InChI: InChI=1S/C14H19NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14?
SMILES:
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol

(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol

CAS No.:

Cat. No.: VC15813635

Molecular Formula: C14H19NO2

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

(1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol -

Specification

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
IUPAC Name (1R,5S)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Standard InChI InChI=1S/C14H19NO2/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2/t12-,13+,14?
Standard InChI Key FCQHVMVLHYLCFT-PBWFPOADSA-N
Isomeric SMILES C1[C@@H]2COC[C@@H](C2O)CN1CC3=CC=CC=C3
Canonical SMILES C1C2COCC(C2O)CN1CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Stereochemistry

The systematic name (1R,5S,9R)-7-benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol defines a bicyclo[3.3.1]nonane scaffold with three stereocenters at positions 1, 5, and 9. The benzyl group at position 7 and the hydroxyl group at position 9 introduce functional complexity. The stereochemical configuration critically influences its biological activity and synthetic pathways .

Molecular Formula and Physicochemical Properties

The molecular formula is C₁₄H₁₇NO₂, with a molecular weight of 231.29 g/mol. Key physicochemical parameters include:

PropertyValueSource
Exact Mass231.126 g/mol
Topological Polar Surface Area29.54 Ų
LogP (Partition Coefficient)1.27
Hazard StatementsH315, H319, H335

The bicyclic framework contributes to its moderate lipophilicity (LogP = 1.27), suggesting balanced solubility in polar and nonpolar solvents .

Synthesis and Stereochemical Control

Key Synthetic Routes

The synthesis of bicyclo[3.3.1]nonane derivatives often involves intramolecular cyclization or ring-expansion strategies. A patent by Lupin Limited (2012) describes the preparation of analogous compounds via reductive amination of ketone precursors, followed by stereoselective hydroxylation . For example:

  • Ketone Intermediate: 7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-one (CAS 77716-01-9) serves as a precursor .

  • Stereoselective Reduction: Catalytic hydrogenation or enzymatic reduction introduces the hydroxyl group at position 9 with high enantiomeric excess .

Physicochemical and Spectroscopic Characterization

Stability and Reactivity

The compound is stable under standard storage conditions (room temperature, protected from light) but degrades in the presence of strong oxidizers, yielding carbon and nitrogen oxides . Its bicyclic ether moiety confers resistance to hydrolytic cleavage under physiological pH .

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